![molecular formula C23H17ClN6O B2610721 2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-65-3](/img/structure/B2610721.png)
2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Description
2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H17ClN6O and its molecular weight is 428.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a compound that can serve as a synthetic intermediate for constructing a variety of heterocyclic systems linked to chromene moieties. This involves reactions with heterocyclic amines and various binucleophilic reagents to afford diverse structures bearing pyrazoles, pyridines, pyrimidines, and other heterocycles, which have been explored for antimicrobial and anticancer activities (Ibrahim et al., 2022).
Antimicrobial and Anticancer Evaluation
The synthesized heterocyclic compounds from chromene derivatives have demonstrated variable inhibitory effects in antimicrobial and anticancer screenings. These findings highlight the potential of such compounds in pharmaceutical research, especially in the development of new treatments for microbial infections and cancer (Ibrahim et al., 2022).
Molecular Docking and Apoptotic Inducing Activity
Complexes of nickel(II), copper(II), and zinc(II) with tetrazolo[1,5-a]pyrimidine ligands have shown significant DNA binding properties, supporting their potential use in molecular docking studies. These complexes have also demonstrated apoptotic inducing activity, which is crucial for their anticancer properties (Haleel et al., 2014).
Antiproliferative Agents
Coumarin derivatives incorporating tetrazolo[1,5-a]pyrimidine and other heterocycles have been synthesized and evaluated for antiproliferative activities against various cancer cell lines, showing promising results. This underscores the therapeutic potential of such compounds in cancer treatment (Gomha et al., 2015).
properties
IUPAC Name |
4-chloro-9-(2-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c1-13-5-2-3-7-16(13)22-19-20(17-11-15(24)8-9-18(17)31-22)26-23-27-28-29-30(23)21(19)14-6-4-10-25-12-14/h2-12,21-22H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCOIGMGUAOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine |
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